Tetraethylene glycol monododecyl ether

Catalog No.
S560530
CAS No.
5274-68-0
M.F
C20H42O5
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol monododecyl ether

CAS Number

5274-68-0

Product Name

Tetraethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C20H42O5

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3

InChI Key

WPMWEFXCIYCJSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCO

Synonyms

C-12-E-4, C12EO4, dodecyl tetra(oxyethylene) ether, dodecyl-tetraethyleneoxide ether, dodecyltetraethylene glycol monoether, tetraethylene glycol monododecyl ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCO

Phase Behavior and Evaporation Studies:

C12E4's ability to form micelles and interact with different interfaces makes it valuable for studying phase behavior in complex systems. Researchers have used C12E4 to investigate the post-deposition motion of the surfactant front and the deformation of the subphase surface using Marangoni flow and capillary waves [].

Micellization and Interfacial Properties:

C12E4's micellization behavior and its interaction with other molecules are of particular interest. Studies have explored the mixed micellization and interfacial properties of C12E4 in the absence and presence of other additives, such as sodium propionate, to understand its behavior in various environments [].

Phase Transformation Studies:

The ability of C12E4 solutions to undergo phase transformations under different conditions is another area of research. Scientists have employed techniques like Rayleigh light scattering (RLS) to investigate the phase transformation of C12E4 aqueous solutions under different heating methods, providing insights into its temperature-dependent behavior [].

Additional Areas of Research:

C12E4's potential applications extend beyond the mentioned examples. It has been explored in various other research areas, including:

  • Drug delivery: C12E4's ability to form micelles makes it a potential candidate for drug delivery systems [].
  • Cosmetics and personal care products: C12E4 is used in some cosmetic and personal care products as a surfactant [].
  • Environmental studies: C12E4 may be used in studies related to environmental remediation or the behavior of pollutants in water [].

Tetraethylene glycol monododecyl ether is a non-ionic surfactant characterized by its molecular formula C20H42O5C_{20}H_{42}O_{5} and a molecular weight of approximately 362.54 g/mol. It appears as a colorless to light yellow liquid with a pleasant odor and a melting point of around 14 °C . This compound is known for its emulsifying and surfactant properties, making it useful in various industrial applications.

Typical of ether compounds. It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of dodecanol and tetraethylene glycol. Additionally, it can react with halogens or oxidizing agents under specific conditions, although such reactions are less common due to the stability of the ether bond .

Tetraethylene glycol monododecyl ether is synthesized through the reaction of dodecanol with tetraethylene glycol in the presence of an acid catalyst. The process typically involves:

  • Esterification: Dodecanol reacts with tetraethylene glycol.
  • Catalysis: An acid catalyst (such as sulfuric acid) is added to facilitate the reaction.
  • Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method allows for the efficient production of tetraethylene glycol monododecyl ether with high purity .

Tetraethylene glycol monododecyl ether has a wide range of applications, including:

  • Surfactant: Used in detergents and cleaning products due to its emulsifying properties.
  • Cosmetics: Acts as a solubilizer and stabilizer in lotions and creams.
  • Pharmaceuticals: Enhances drug solubility and bioavailability in formulations.
  • Industrial Processes: Employed in oil recovery and as a dispersant in various chemical processes .

Studies on tetraethylene glycol monododecyl ether have focused on its interactions with other compounds, particularly in formulations where it serves as a surfactant. Its ability to reduce surface tension makes it effective in stabilizing emulsions and foams. Interaction studies often assess its compatibility with other surfactants, solvents, and active pharmaceutical ingredients, highlighting its role in improving formulation stability and efficacy .

Tetraethylene glycol monododecyl ether shares structural similarities with other polyethylene glycol ethers but has unique properties due to its longer alkyl chain (dodecyl). Below is a comparison with similar compounds:

CompoundMolecular FormulaUnique Features
Tetraethylene glycol monododecyl etherC20H42O5Long dodecyl chain enhances emulsifying properties
Tetraethylene glycol monooctyl etherC16H34O5Shorter alkyl chain; lower viscosity
Tetraethylene glycol monohexyl etherC12H26O5Even shorter alkyl chain; different solubilization characteristics
Decaethylene glycol monododecyl etherC22H46O10Longer ethylene oxide chain; more hydrophilic

Tetraethylene glycol monododecyl ether's unique combination of hydrophobic (dodecyl) and hydrophilic (tetraethylene glycol) components allows it to function effectively across diverse applications, distinguishing it from other similar compounds .

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 173 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 173 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 137 of 173 companies with hazard statement code(s):;
H315 (70.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (32.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (28.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5274-68-0

Wikipedia

Tetraethyleneglycol monododecyl ether

Use Classification

Cosmetics -> Antistatic; Cleansing; Emulsifying; Masking; Surfactant

General Manufacturing Information

3,6,9,12-Tetraoxatetracosan-1-ol: ACTIVE

Dates

Modify: 2023-08-15

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